Deoxyfluorothymidine

Description

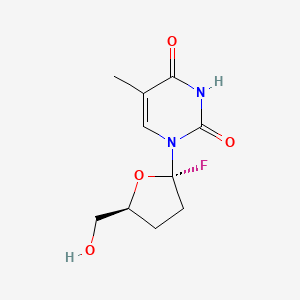

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13FN2O4 |

|---|---|

Molecular Weight |

244.22 g/mol |

IUPAC Name |

1-[(2S,5S)-2-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13FN2O4/c1-6-4-13(9(16)12-8(6)15)10(11)3-2-7(5-14)17-10/h4,7,14H,2-3,5H2,1H3,(H,12,15,16)/t7-,10-/m0/s1 |

InChI Key |

KKBCCKWJPCJQLO-XVKPBYJWSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@]2(CC[C@H](O2)CO)F |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2(CCC(O2)CO)F |

Origin of Product |

United States |

Mechanistic Investigations of Deoxyfluorothymidine Cellular Uptake and Metabolism

Cellular Entry Mechanisms

The entry of Deoxyfluorothymidine (FLT) into cells is a critical prerequisite for its subsequent metabolic activation. As a hydrophilic molecule, its passage across the lipid bilayer of the cell membrane is not a spontaneous process and is largely dependent on specialized protein channels known as nucleoside transporters.

Nucleoside Transporter Systems (Active and Passive)

The cellular uptake of this compound is mediated by members of two main families of human nucleoside transporters (hNTs): the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). nih.gov

Equilibrative Nucleoside Transporters (ENTs): These transporters, including hENT1 and hENT2, facilitate the movement of nucleosides across the cell membrane in both directions, driven by the concentration gradient of the substrate. nih.gov This process is a form of facilitated diffusion and does not directly require energy. Both hENT1 and hENT2 have been shown to transport FLT. nih.gov

Concentrative Nucleoside Transporters (CNTs): In contrast to ENTs, CNTs are active transporters that move nucleosides against their concentration gradient, a process that is coupled to the electrochemical potential of sodium ions. nih.gov Several members of the CNT family, namely hCNT1, hCNT2, and hCNT3, have been identified as capable of transporting FLT. nih.gov

Research has demonstrated the binding affinity of this compound for various human nucleoside transporters. The inhibition constant (Ki), a measure of this affinity, has been determined for several transporters. A lower Ki value indicates a higher affinity. Studies have shown that hCNT1 exhibits the highest affinity for FLT, followed by hCNT3, hENT2, hENT1, and hCNT2. nih.gov

| Nucleoside Transporter | Inhibition Constant (Ki) for this compound |

|---|---|

| hCNT1 | Lowest |

| hCNT3 | Second Lowest |

| hENT2 | Intermediate |

| hENT1 | Higher |

| hCNT2 | Highest |

Influence of Transporter Expression on Intracellular Accumulation

The level of expression of nucleoside transporters on the cell surface directly impacts the rate and extent of this compound accumulation within the cell. A higher number of functional transporter proteins allows for a greater influx of the compound.

Studies have particularly highlighted the significant role of hENT1 in the uptake of FLT in various cancer cell lines. A strong positive correlation has been observed between the number of hENT1 transporters on the cell surface, as measured by the binding of the specific inhibitor nitrobenzylmercaptopurine ribonucleoside (NBMPR), and the rate of [3H]FLT uptake. nih.gov This indicates that cells with higher hENT1 expression levels will accumulate more this compound.

In several cancer cell lines, including MCF-7, A549, and Capan-2, inhibition of hENT1 with NBMPR resulted in a significant reduction (at least 50%) of [3H]FLT uptake. nih.gov This further underscores the critical role of hENT1 in the cellular accumulation of this compound. The expression levels of hENT1 and hENT2 are often found to be the most abundant among the hNT transcripts in many cancer cell lines. nih.gov

Intracellular Phosphorylation Pathways

Once inside the cell, this compound must be phosphorylated to be trapped intracellularly, a key step in its mechanism of action as a proliferation marker. This process is initiated by the enzyme Thymidine (B127349) Kinase 1.

Role of Thymidine Kinase 1 (TK1) in Initial Phosphorylation

The initial and rate-limiting step in the intracellular metabolism of this compound is its conversion to this compound monophosphate. This phosphorylation is catalyzed by the cytosolic enzyme Thymidine Kinase 1 (TK1). divitum.com TK1 is a crucial enzyme in the nucleoside salvage pathway, which recycles nucleosides for DNA synthesis. wikipedia.org The specificity of FLT as a substrate for TK1, and not the mitochondrial Thymidine Kinase 2 (TK2), makes it a more precise marker of cellular proliferation. wikipedia.org

Regulation of TK1 Activity within the Cell Cycle

The activity of Thymidine Kinase 1 is tightly regulated and is intrinsically linked to the cell cycle. TK1 expression and activity are low in quiescent (G0) and early G1 phases of the cell cycle. divitum.com As the cell prepares for DNA replication and enters the S phase, the levels and activity of TK1 dramatically increase to provide the necessary building blocks for DNA synthesis. divitum.comyoutube.com Following mitosis (M phase), TK1 is rapidly degraded, leading to a sharp decline in its activity in the subsequent G1 phase. johnshopkins.edu This cell cycle-dependent expression pattern means that the uptake and retention of this compound are predominantly observed in actively dividing cells.

Enzymatic Kinetics of TK1 Interaction with this compound

| Kinetic Parameter | Value | Associated Molecule | Significance |

|---|---|---|---|

| Ki (hCNT1) | Lowest | This compound | Highest binding affinity to the transporter |

| Ki (hCNT3) | Second Lowest | This compound | High binding affinity to the transporter |

| Ki (hENT2) | Intermediate | This compound | Moderate binding affinity to the transporter |

| Ki (hENT1) | Higher | This compound | Lower binding affinity to the transporter |

| Ki (hCNT2) | Highest | This compound | Lowest binding affinity to the transporter |

Metabolic Trapping Phenomena

A key feature of this compound's interaction with cells is its metabolic trapping, a process that ensures its accumulation within actively dividing cells. This phenomenon is a multi-step process involving phosphorylation and subsequent retention of the modified compound.

Formation of this compound Monophosphate (FLT-MP)

Upon entry into the cell, facilitated by nucleoside transporters, this compound serves as a substrate for the enzyme Thymidine Kinase 1 (TK1). nih.govplos.org TK1, a key enzyme in the nucleoside salvage pathway, catalyzes the phosphorylation of this compound at the 5'-hydroxyl position, resulting in the formation of this compound Monophosphate (FLT-MP). nih.gov The activity of TK1 is closely linked to the S-phase of the cell cycle, meaning that rapidly proliferating cells exhibit higher levels of this enzyme and, consequently, a higher rate of FLT-MP formation. nih.gov This initial phosphorylation is the rate-limiting step in the metabolic trapping of this compound. nih.gov

Structural Impediments to Further DNA Incorporation

Following its conversion to the monophosphate form, FLT-MP can be further phosphorylated by other cellular kinases to form this compound Diphosphate (FLT-DP) and this compound Triphosphate (FLT-TP). nih.gov However, a critical structural feature of this compound prevents its incorporation into the growing DNA chain. The presence of a fluorine atom at the 3'-position of the deoxyribose sugar, in place of the usual hydroxyl group, acts as a potent chain terminator. figshare.com DNA polymerases require the 3'-hydroxyl group to form a phosphodiester bond with the 5'-phosphate group of the next incoming deoxynucleotide triphosphate. The absence of this hydroxyl group on FLT-TP means that once it is hypothetically positioned for incorporation, the elongation of the DNA strand is halted. figshare.comnih.gov This inherent structural design ensures that while this compound is metabolized by the cell, it does not become a permanent part of the genetic material. nih.gov

Intracellular Retention of Phosphorylated Metabolites

The progressive phosphorylation of this compound plays a crucial role in its intracellular retention. The addition of phosphate (B84403) groups to the molecule increases its negative charge, rendering the phosphorylated metabolites, particularly FLT-MP, FLT-DP, and FLT-TP, impermeable to the cell membrane. nih.gov This "trapping" mechanism leads to an accumulation of these metabolites within the cytoplasm of cells with active TK1. This intracellular accumulation is the basis for its use as a marker of cellular proliferation. nih.gov

Interplay with Deoxynucleotide Salvage and De Novo Pathways

Differential Uptake in Relation to Exogenous and Endogenous Thymidine Synthesis

Cells can obtain the necessary building blocks for DNA synthesis through two main routes: the de novo pathway, which synthesizes nucleotides from simpler precursor molecules, and the salvage pathway, which recycles pre-existing nucleosides like thymidine. researchgate.netdifferencebetween.comquora.com this compound uptake is intrinsically linked to the salvage pathway, as it directly competes with endogenous thymidine for transport into the cell and for phosphorylation by TK1. nih.govresearchgate.net Consequently, high intracellular or plasma concentrations of thymidine can competitively inhibit the uptake and phosphorylation of this compound, leading to a reduced signal. nih.govresearchgate.net Conversely, in cells that predominantly rely on the salvage pathway for their thymidine supply, this compound uptake is expected to be more pronounced. plos.orgresearchgate.net The balance between these two pathways can significantly impact the extent of this compound accumulation. researchgate.net

Below is an interactive table summarizing the factors influencing this compound uptake in relation to thymidine synthesis pathways.

| Factor | Description | Impact on this compound Uptake |

| High Endogenous Thymidine | Elevated levels of thymidine in the cellular environment. | Decrease |

| Dominant De Novo Pathway | Cells primarily synthesize their own thymidine from precursors. | Decrease |

| Dominant Salvage Pathway | Cells primarily recycle thymidine from the extracellular space. | Increase |

| High TK1 Activity | Increased levels of the enzyme that phosphorylates both thymidine and this compound. | Increase |

Impact of Thymidine Phosphorylase (TP) Expression on this compound Metabolism

Thymidine Phosphorylase (TP) is an enzyme that plays a role in the catabolism of thymidine, converting it to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. nih.gov Interestingly, this compound is reported to be resistant to degradation by TP. researchgate.net This differential enzymatic activity has significant implications for this compound metabolism. In tumors with high expression of TP, the local concentration of endogenous thymidine would be expected to be lower due to increased degradation. researchgate.net This reduction in the competing natural substrate can lead to an enhanced uptake and phosphorylation of this compound, thereby increasing its intracellular accumulation. researchgate.net Therefore, the expression level of TP can indirectly modulate the metabolic trapping of this compound.

The following table outlines the effect of Thymidine Phosphorylase expression on the metabolism of this compound and endogenous thymidine.

| Enzyme | Substrate(s) | Effect of High Expression |

| Thymidine Phosphorylase (TP) | Thymidine | Decreased local thymidine concentration, potentially increasing this compound uptake. researchgate.net |

| Thymidine Kinase 1 (TK1) | Thymidine, this compound | Increased phosphorylation and trapping of both compounds. |

Considerations of Thymidylate Synthase (TS) Activity in Relation to this compound Metabolism

Thymidylate Synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. wikipedia.orgnih.govtaylorandfrancis.com The enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form dTMP, utilizing N5,N10-methylene tetrahydrofolate as a methyl donor. wikipedia.orgresearchgate.net Because of its essential role in DNA synthesis, TS is a significant target for various chemotherapeutic agents. taylorandfrancis.com Inhibition of TS leads to a depletion of dTMP, which disrupts DNA synthesis and can induce cell death. wikipedia.org

The metabolism of this compound, a nucleoside analog, is intricately linked to the activity of TS, primarily through the cell's reliance on the nucleoside salvage pathway. When TS is inhibited by agents such as 5-fluorouracil (B62378) (5-FU), which is converted into the active metabolite fluorodeoxyuridine monophosphate (FdUMP) that binds to and inhibits TS, the de novo pathway of dTMP synthesis is blocked. researchgate.netnih.govnih.gov This blockage results in an accumulation of dUMP and a scarcity of dTMP. wikipedia.org

In response to the shutdown of the de novo supply of thymidylate, cells can upregulate the nucleoside salvage pathway as a compensatory mechanism to produce the necessary nucleotides for DNA synthesis. This pathway recycles preformed nucleosides from the degradation of DNA molecules. wikipedia.org This increased reliance on the salvage pathway can, in turn, enhance the uptake and metabolism of nucleoside analogs like this compound that are substrates for the enzymes in this pathway. For instance, studies with the this compound analog 3'-fluoro-3'-deoxythymidine (FLT) have shown that inhibition of TS leads to an increased uptake and retention of FLT. This suggests that the metabolic flux through the salvage pathway is increased, leading to greater phosphorylation and trapping of the analog within the cell.

Therefore, the activity of Thymidylate Synthase is a significant consideration in the metabolism of this compound, not because the analog or its metabolites are direct inhibitors of TS, but because the functional state of the de novo synthesis pathway, dictated by TS activity, influences the cellular demand and processing of nucleosides and their analogs via the salvage pathway.

Enzyme Systems Relevant to Nucleoside Analog Metabolism

The activation of many nucleoside analogs, including this compound, is dependent on intracellular phosphorylation, a process mediated by nucleoside kinases. These enzymes are central to the nucleoside salvage pathway.

Deoxycytidine Kinase (dCK) in Deoxynucleotide Salvage

Deoxycytidine Kinase (dCK) is a key enzyme in the deoxynucleoside salvage pathway, which serves to recycle deoxyribonucleosides for the synthesis of DNA precursors. wikipedia.org This pathway provides an alternative to the de novo synthesis pathway for the production of deoxynucleoside triphosphates (dNTPs). wikipedia.org The activity of the salvage pathway, and therefore dCK, is often upregulated when the de novo pathway is inhibited. wikipedia.org

dCK catalyzes the first and often rate-limiting step in the salvage of several deoxyribonucleosides by transferring a phosphate group from a donor like ATP or UTP to the 5'-hydroxyl group of the nucleoside. wikipedia.orgresearchgate.net Its primary endogenous substrates are deoxycytidine (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG). wikipedia.org The resulting deoxynucleoside monophosphates are then further phosphorylated by other kinases to their active triphosphate forms, which can be incorporated into DNA. Due to its crucial role, a deficiency in dCK activity can lead to resistance to various chemotherapeutic agents that are nucleoside analogs. wikipedia.org Conversely, increased dCK activity is associated with enhanced activation of these prodrugs. wikipedia.orgnih.gov

Substrate Promiscuity of dCK in Nucleoside Analog Activation

A defining characteristic of Deoxycytidine Kinase is its broad substrate specificity, or promiscuity. researchgate.netnih.gov This allows the enzyme to phosphorylate not only its natural substrates but also a wide array of synthetic nucleoside analogs that are structurally similar. This promiscuity is fundamental to the therapeutic action of many anticancer and antiviral drugs, as dCK is often the enzyme responsible for their initial, activating phosphorylation step. nih.govnih.gov

The enzyme can accommodate modifications to both the sugar and the base moieties of the nucleoside. nih.gov For example, gemcitabine (B846) (2',2'-difluorodeoxycytidine) and cytarabine (B982) (arabinosylcytosine) are well-known anticancer agents that are efficiently phosphorylated by dCK. researchgate.netnih.gov The ability of dCK to phosphorylate such a diverse range of compounds stems from the flexibility of its active site, which can adjust to bind molecules with different sizes, shapes, and chemical properties. nih.gov

The kinetic parameters of dCK phosphorylation vary significantly depending on the specific nucleoside analog. The Michaelis constant (KM), which reflects the affinity of the enzyme for its substrate, and the catalytic rate (kcat) are key indicators of the efficiency of phosphorylation.

| Substrate | KM (µM) | Specificity Constant (kcat/KM) (relative to FAC) |

|---|---|---|

| FAC (Reference) | 0.8 | 1.00 |

| l-18F-FMAC | 1.0 | ~1.2 |

| l-FCAC | 0.6 | ~0.96 |

| l-FBAC | >10 | <0.2 |

Data in this table is based on studies of L-nucleoside analogs and their affinity for purified recombinant dCK, as presented in related research. snmjournals.org The specificity constant provides a measure of the catalytic efficiency of the enzyme for a particular substrate.

Furthermore, dCK can utilize different phosphate donors, such as ATP and UTP, and the efficiency of phosphorylation can be influenced by the specific donor used. nih.gov The enzyme's conformation, and thus its activity, can also be modulated by factors such as phosphorylation at specific residues like Serine 74, which can alter the enzyme's kinetics for different substrates. wikipedia.orgovid.com

| Substrate | Phosphoryl Donor | Km (µM) | kcat (s-1) |

|---|---|---|---|

| dCyd | ATP | 0.4 ± 0.1 | 9.5 ± 0.4 |

| UTP | 0.9 ± 0.1 | 12.0 ± 0.4 | |

| Cladribine | ATP | 100 ± 20 | 1.3 ± 0.1 |

| UTP | 120 ± 20 | 1.6 ± 0.1 | |

| Fludarabine | ATP | 310 ± 30 | 0.50 ± 0.02 |

| UTP | 300 ± 40 | 0.30 ± 0.02 |

Kinetic constants of wild-type (WT) dCK were measured with increasing concentrations of nucleoside analogs and either ATP or UTP as the phosphoryl donor. ovid.com

This inherent substrate promiscuity makes dCK a critical determinant of the efficacy of a large class of nucleoside analog prodrugs.

Synthetic Methodologies and Radiochemical Development of Deoxyfluorothymidine Analogs

Rational Design and Development of Novel Deoxyfluorothymidine-Based Molecular Probes

The rational design of molecular imaging probes aims to create agents that can specifically target and visualize molecular or cellular processes in vivo. For DFT analogs, this often translates to targeting markers of cellular proliferation, a hallmark of many diseases, particularly cancer.

Designing effective molecular imaging probes requires a deep understanding of the biological target and the desired imaging modality. For DFT analogs intended for PET imaging, several key principles guide their development:

Target Specificity and Affinity: The probe must bind selectively to its intended biological target with high affinity. For DFT analogs, the primary target is often thymidine (B127349) kinase 1 (TK-1), an enzyme upregulated in proliferating cells nih.govresearchgate.netcancer.gov. High affinity ensures that even at low tracer concentrations, sufficient binding occurs for detection.

Pharmacokinetics and Biodistribution: An ideal probe should exhibit favorable pharmacokinetic properties, including rapid uptake at the target site and quick clearance from non-target tissues. This "target-to-background" ratio is crucial for generating high-contrast images mdpi.comnih.govnih.gov. For DFT analogs, this means efficient cellular entry and retention, while minimizing accumulation in organs with high background activity, such as the liver or bone marrow in some cases snmjournals.org.

Metabolic Stability: Probes must remain chemically and metabolically stable in vivo to ensure that the detected signal originates from the intact probe at the target site. Fluorine substitution, particularly at the 2' or 3' positions of the sugar moiety, can enhance metabolic stability by resisting enzymatic degradation acs.orgnih.govresearchgate.net.

Radiochemical Properties: The use of ¹⁸F is advantageous due to its relatively long half-life (109.77 minutes), which allows for complex synthesis, purification, and distribution, as well as longer imaging times compared to shorter-lived isotopes like ¹¹C nih.govacs.org. The low positron energy of ¹⁸F also contributes to higher spatial resolution in PET images acs.org.

Mechanism of Action: DFT analogs often function by mimicking natural nucleosides. Upon entering cells, they are phosphorylated by specific enzymes (like TK-1). The resulting phosphorylated metabolite is then retained within the cell, serving as a marker of the biological process. For instance, ¹⁸F-FLT is phosphorylated by TK-1, and its monophosphate form is trapped intracellularly, indicating cellular proliferation nih.govresearchgate.netcancer.gov. Unlike some other nucleoside analogs, FLT is not incorporated into DNA, which can be a distinguishing feature in its mechanism of action as a proliferation marker acs.orgsnmjournals.org.

The development of DFT analogs has primarily focused on creating radiotracers for PET imaging of cellular proliferation, with ¹⁸F-FLT being the most prominent example.

¹⁸F-FLT (3'-deoxy-3'-[¹⁸F]fluorothymidine): This analog has emerged as a key PET tracer for assessing tumor proliferation nih.govresearchgate.netcancer.govsnmjournals.orgnih.govcancer.gov. Its development was motivated by the limitations of ¹¹C-thymidine, such as its short half-life and rapid metabolism nih.gov. ¹⁸F-FLT is phosphorylated by TK-1, an enzyme that is highly expressed in rapidly dividing cells, leading to intracellular trapping of the radiolabeled metabolite nih.govresearchgate.net. This accumulation serves as a direct indicator of cellular proliferation. While ¹⁸F-FDG is widely used for imaging glucose metabolism, ¹⁸F-FLT provides complementary information by specifically targeting the proliferation pathway nih.govresearchgate.netsnmjournals.orgsnmjournals.org.

Other Fluorinated Thymidine Analogs: Research has also explored other fluorinated thymidine analogs, such as [¹⁸F]FMAU (2'-deoxy-2'-[¹⁸F]fluoro-5-methyl-1-β-d-arabinofuranosyluracil) and [¹⁸F]FBAU (1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-bromouracil) researchgate.netacs.orgsnmjournals.org. A notable difference for FMAU is its ability to be incorporated into DNA, offering a potentially different mechanistic insight into DNA synthesis compared to FLT acs.orgsnmjournals.org. These analogs are investigated for their potential to image cell proliferation in various carcinomas acs.org.

Radiochemical Synthesis and Optimization: The synthesis of these ¹⁸F-labeled analogs requires efficient radiochemical methods. For ¹⁸F-FLT, precursors such as 3'-O-nosyl thymidine derivatives are employed for nucleophilic substitution with ¹⁸F nih.gov. Optimization efforts focus on achieving high radiochemical yields and purities within a short timeframe, typically under 60-90 minutes, to ensure the tracer is ready for clinical use nih.govoapen.orgmdpi.com. Research also investigates the impact of different solvents on radiosynthesis efficiency and clinical translation acs.org. The development of novel precursors and automated synthesis modules is ongoing to streamline the production process mdpi.com.

The continued exploration of DFT analogs, guided by rational design principles and advanced radiochemical synthesis, holds significant promise for enhancing our ability to diagnose, stage, and monitor therapeutic responses in various diseases characterized by altered cellular proliferation.

Pre Clinical Research Applications and Methodologies

Assessment of Cellular Proliferation in Animal Models

[¹⁸F]FLT PET imaging allows for the in vivo quantification of tumor proliferative activity in animal models, offering a dynamic and sensitive measure of cellular growth.

Xenograft models, where human tumors are implanted into immunocompromised mice, are frequently used to study tumor growth and response to therapy. [¹⁸F]FLT PET imaging has been successfully employed in these models to visualize and quantify tumor proliferation. Studies have demonstrated that [¹⁸F]FLT uptake is significantly higher in tumor tissues compared to surrounding normal tissues, allowing for clear delineation of proliferative regions within xenografts nih.govnih.gov. For instance, in a study involving high-grade glioma models, [¹⁸F]FLT uptake values in brain tumors were significantly greater than in control brains (mean ± SD: 4.33 ± 0.58 vs. 0.86 ± 0.22 %ID/g, P < 0.0004) nih.gov. Dynamic PET imaging coupled with compartmental modeling can further differentiate tracer transport from tumor proliferation, providing more refined kinetic parameters that correlate with proliferative activity nih.govnih.gov.

A crucial aspect of validating [¹⁸F]FLT as a proliferation marker is its correlation with established histological markers of cell proliferation, such as Ki-67. Numerous studies have reported a significant positive correlation between [¹⁸F]FLT uptake (often measured as Standardized Uptake Value, SUV, or kinetic parameters) and Ki-67 labeling index in various pre-clinical tumor models. For example, in a murine model of lung cancer, tumor [¹⁸F]FLT uptake correlated with the PCNA-labeling index (r = 0.71, P = 0.031) nih.gov. Another study found that [¹⁸F]FLT uptake by xenografts significantly correlated with the tumor proliferation index as determined by proliferating cell nuclear antigen (PCNA) staining (r = 0.71) nih.gov. Meta-analyses in human studies also support this correlation, highlighting that appropriate study design is key for robust validation nih.govnih.gov.

Table 1: Correlation of [¹⁸F]FLT Uptake with Proliferation Markers in Pre-clinical Models

| Study Reference | Tumor Model | Correlation Metric | Proliferation Marker | Correlation Coefficient (r) | P-value |

| nih.gov | Fibrosarcoma (C3H/Hej) | PET uptake | PCNA | 0.71 | 0.031 |

| nih.gov | A431 Xenograft | PET uptake | PCNA | 0.71 | N/A |

| nih.gov | Glioma GEM Model | Kinetic constant | N/A (direct measure) | 0.85 | < 0.0025 |

| nih.gov | Lung Adenocarcinoma | %ID/g | PCNA | (Implied strong correlation) | < 0.01 |

Note: N/A indicates that the specific p-value or correlation coefficient was not explicitly stated in the abstract or snippet but a strong correlation was indicated.

Monitoring Biological Responses to Therapeutic Interventions in Pre-clinical Settings

[¹⁸F]FLT PET imaging serves as a valuable tool for assessing the efficacy of various anti-cancer therapies by monitoring changes in tumor proliferation rates.

The ability of [¹⁸F]FLT to reflect changes in cellular proliferation makes it ideal for evaluating the anti-proliferative effects of therapeutic agents. In studies using chemotherapy, such as 5-fluorouracil (B62378) (5-FU), a significant reduction in tumor [¹⁸F]FLT uptake was observed post-treatment, correlating with decreased proliferation and tumor volume changes nih.gov. For example, tumor [¹⁸F]FLT uptake decreased by 47.8% and 27.1% at 24 and 48 hours after 5-FU treatment, respectively, compared to untreated controls (P < 0.001) nih.gov. This demonstrated the tracer's sensitivity in capturing early treatment-induced changes in tumor cell kinetics.

[¹⁸F]FLT PET has been successfully used to monitor responses to targeted therapies, including tyrosine kinase inhibitors. In models treated with an ErbB-selective kinase inhibitor (PKI-166), tumor [¹⁸F]FLT uptake decreased significantly within 48 hours of drug exposure, showing a 79% reduction within one week nih.gov. Similarly, in squamous cell carcinoma xenografts treated with anti-EGFR inhibitors like erlotinib (B232) and cetuximab, [¹⁸F]FLT PET imaging detected tumor responses within days of starting therapy. Erlotinib treatment reduced the standardized uptake value (SUV) by 18% after 3 days, while cetuximab reduced SUV by 62% after one week, indicating suppressed tumor cell proliferation nih.gov. These findings suggest that [¹⁸F]FLT can provide early indications of treatment efficacy for targeted agents.

Table 2: [¹⁸F]FLT PET Response to Targeted Therapies in Pre-clinical Models

| Therapy Type | Inhibitor Example | Tumor Model | Time Point | [¹⁸F]FLT Uptake Change | P-value | Reference |

| Kinase Inhibitor | PKI-166 | A431 Xenograft | 1 week | -79% | N/A | nih.gov |

| Anti-EGFR (TK Inhibitor) | Erlotinib | A431 Xenograft | 3 days | -18% | 0.005 | nih.gov |

| Anti-EGFR (mAb) | Cetuximab | SCC1 Xenograft | 1 week | -62% | 0.005 | nih.gov |

Note: "mAb" denotes monoclonal antibody. N/A indicates that the specific p-value was not explicitly stated in the abstract or snippet but a significant change was indicated.

Compound List:

Deoxyfluorothymidine

3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT)

2-[(18)F]fluoro-2-deoxy-D-glucose ([(18)F]FDG)

5-fluorouracil (5-FU)

ErbB-selective kinase inhibitor PKI-166

Erlotinib

Cetuximab

Proliferating Cell Nuclear Antigen (PCNA)

Quantitative and Kinetic Analysis in Pre-clinical Imaging

Development of Quantitative Imaging Biomarkers in Pre-clinical Systems

This compound, most notably in its radiolabeled form [¹⁸F]FLT (3'-deoxy-3'-[¹⁸F]fluorothymidine), has emerged as a significant tool in pre-clinical research for the development of quantitative imaging biomarkers, particularly for assessing cellular proliferation in vivo. As a structural analog of thymidine (B127349), [¹⁸F]FLT is transported into cells via nucleoside transporters and subsequently phosphorylated by cytosolic thymidine kinase 1 (TK1). This phosphorylation step is crucial, as the resulting [¹⁸F]FLT-monophosphate is retained intracellularly, while the 3'-deoxy substitution prevents its incorporation into DNA. Consequently, the accumulation of [¹⁸F]FLT within cells serves as a surrogate marker for TK1 activity, which is closely correlated with the S-phase of the cell cycle and thus, cellular proliferation. nih.govresearchgate.netcancer.govcancer.gov

The development of quantitative imaging biomarkers using [¹⁸F]FLT in pre-clinical systems leverages Positron Emission Tomography (PET) to non-invasively measure tracer uptake in animal models. Quantitative analysis of PET images, typically involving metrics such as the Standardized Uptake Value (SUV) or percentage of injected dose per gram (%ID/g), allows for the objective measurement of proliferation rates in tumors and other tissues. These quantitative data are essential for evaluating the efficacy of novel therapeutic agents and understanding their impact on tumor biology. cancer.govaip.org

Research findings have demonstrated the utility of [¹⁸F]FLT as a responsive biomarker. Studies in various pre-clinical cancer models have shown that antiproliferative therapies often lead to a significant decrease in tumor [¹⁸F]FLT uptake, reflecting a reduction in cellular proliferation. For instance, treatment with 5-fluorouracil (5-FU) in fibrosarcoma models resulted in substantial reductions in tumor [¹⁸F]FLT uptake, indicating the tracer's sensitivity to treatment effects. aacrjournals.org Furthermore, numerous pre-clinical studies have established a strong positive correlation between [¹⁸F]FLT uptake measured by PET and ex vivo assessments of proliferation markers such as Ki-67, proliferating cell nuclear antigen (PCNA), and TK1 activity. This concordance validates [¹⁸F]FLT as a reliable imaging biomarker for monitoring tumor proliferation and treatment response. nih.govresearchgate.net

Table 1: Representative Pre-clinical Findings on [¹⁸F]FLT as a Quantitative Imaging Biomarker

| Pre-clinical Model/Context | Intervention | Key Quantitative Finding ([¹⁸F]FLT Uptake) | Correlation with Proliferation Marker |

| Fibrosarcoma tumor in C3H/Hej mice | 5-Fluorouracil (5-FU) | Significant reduction in tumor [¹⁸F]FLT uptake post-treatment: 47.8 ± 7.0% (24h) and 27.1 ± 3.7% (48h) compared to controls aacrjournals.org | Implied correlation with reduced proliferation due to antiproliferative nature of 5-FU aacrjournals.org |

| Various pre-clinical cancer models | Diverse antiproliferative therapies | Majority of studies (83%) report decreased [¹⁸F]FLT uptake post-therapy nih.gov | 77% of studies show positive correlation between [¹⁸F]FLT uptake and ex vivo markers (e.g., Ki-67, PCNA, TK1) nih.gov |

| Comparison with [¹⁸F]FDG in therapy response monitoring | Various oncological therapies | [¹⁸F]FLT uptake changes were found to be more pronounced or occur earlier than [¹⁸F]FDG changes in 58% of comparative studies nih.gov | Not applicable for this comparative finding, focuses on tracer responsiveness. |

Compound List:

this compound

3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT)

Thymidine

5-Fluorouracil (5-FU)

[¹⁸F]FDG

Comparative Pre Clinical Studies and Emerging Research Directions

Comparative Evaluation with Other Radiotracers in Pre-clinical Research

Deoxyfluorothymidine, when labeled with fluorine-18 (B77423) ([18F]FLT), serves as a crucial radiotracer for positron emission tomography (PET) to visualize cellular proliferation. Its mechanism is based on the DNA synthesis salvage pathway, where its uptake reflects the activity of thymidine (B127349) kinase-1 (TK1), an enzyme predominantly expressed during the S-phase of the cell cycle. This makes [18F]FLT a specific marker for proliferating tissues.

In preclinical oncology research, [18F]FLT is frequently compared with [18F]Fluorodeoxyglucose ([18F]FDG), the most established PET tracer. osti.gov Unlike [18F]FLT, [18F]FDG is a glucose analog, and its uptake is governed by glucose metabolism, which is often elevated in malignant tumors due to the Warburg effect. osti.gov These differing mechanisms mean that the two tracers provide distinct biological information.

A key advantage of [18F]FLT is its potential for higher tumor specificity. While [18F]FDG can accumulate in inflammatory lesions due to the high glucose consumption of activated immune cells, [18F]FLT uptake is generally lower in such conditions, allowing for a clearer distinction between malignant and inflammatory processes. mdpi.com

Preclinical studies have demonstrated that [18F]FLT uptake correlates strongly with proliferation markers like the Ki-67 labeling index. nih.gov In assessing response to therapy, changes in [18F]FLT uptake can be more pronounced and occur earlier than changes observed with [18F]FDG. nih.gov For instance, in preclinical models of colorectal cancer treated with (V600E)BRAF inhibitors, a reduction in [18F]FLT uptake was observed before any quantifiable changes in tumor volume, a response not seen with [18F]FDG. nih.gov

However, the signal intensity of [18F]FLT can be lower than that of [18F]FDG in many tumor types. Studies in breast and esophageal cancer models have shown that the standardized uptake values (SUV) for [18F]FLT are often significantly lower than for [18F]FDG. Despite this, a strong correlation between the uptake of both tracers in primary tumors and lymph nodes is frequently observed.

| Characteristic | [18F]this compound ([18F]FLT) | [18F]Fluorodeoxyglucose ([18F]FDG) |

|---|---|---|

| Biological Process Imaged | Cellular Proliferation (DNA Synthesis) | Glucose Metabolism |

| Key Enzyme | Thymidine Kinase-1 (TK1) | Hexokinase |

| Tumor Specificity vs. Inflammation | Generally higher specificity, less uptake in inflammation. mdpi.com | Lower specificity, significant uptake in inflammatory cells. |

| Correlation with Proliferation Markers (e.g., Ki-67) | Strong correlation reported. nih.gov | Variable correlation. |

| Typical Signal Intensity (SUV) | Often lower than [18F]FDG in many tumors. | Generally high in tumors with high glucose metabolism. |

| Utility in Therapy Response Assessment | Can show early changes predictive of response. nih.gov | Widely used, but changes may occur later. |

To gain a more comprehensive understanding of the tumor microenvironment, preclinical research is increasingly focused on integrating [18F]FLT PET with tracers that measure other critical biological parameters, such as hypoxia. Tumor hypoxia (low oxygen levels) is a key factor in tumor progression and resistance to therapy.

Radiotracers like [18F]fluoromisonidazole ([18F]FMISO) and [18F]-flortanidazole ([18F]-HX4) are used to image hypoxic regions within tumors. nih.gov Preclinical and pilot clinical studies have explored the quasi-simultaneous imaging of proliferation ([18F]FLT), metabolism ([18F]FDG), and hypoxia ([18F]FMISO) to investigate the spatial and temporal relationships between these processes.

A pilot study in non-small-cell lung cancer demonstrated the feasibility of performing PET scans with all three tracers before and during radiotherapy. osti.govresearchgate.net The findings revealed a significant correlation between [18F]FLT and [18F]FDG uptake. osti.gov Interestingly, the correlation between proliferation ([18F]FLT) and hypoxia ([18F]FMISO) was weak before treatment but became significant during radiotherapy. osti.gov This suggests a dynamic interplay where treatment may alter the relationship between proliferating and hypoxic cell populations.

Further preclinical research using breast cancer models has shown that hypoxia imaging with [18F]-HX4 and [18F]FMISO can predict therapeutic outcomes. nih.gov In these studies, the uptake of hypoxia tracers was analyzed in relation to the proliferation marker Ki-67. nih.gov Given the established link between [18F]FLT uptake and Ki-67, these findings support the rationale for multi-tracer imaging to better characterize tumor biology and predict response. Such integrated imaging approaches can reveal spatial discordance between areas of high proliferation and significant hypoxia, providing invaluable information for guiding targeted therapies.

| Tracer Comparison | Observation Before Radiotherapy | Observation During Radiotherapy (at 46 Gy) |

|---|---|---|

| [18F]FLT vs. [18F]FDG Uptake | Significant correlation observed. | Correlation remained similar. |

| [18F]FLT vs. [18F]FMISO Uptake | Weak correlation. | Correlation became significant (r = 0.66). |

| Changes in Tracer Uptake | Baseline measurements taken. | Significant decrease in [18F]FLT uptake; borderline significant decrease in [18F]FDG; no significant change in [18F]FMISO. |

Integration with Multi-modal Pre-clinical Imaging Techniques

The integration of [18F]FLT PET with computed tomography (CT) in preclinical settings provides a powerful tool for cancer research. PET/CT scanners offer the functional information of PET (i.e., cell proliferation) fused with the high-resolution anatomical detail of CT. This co-registration allows for precise localization of proliferating tumor regions within the animal's anatomy.

In animal models of non-Hodgkin's lymphoma, [18F]FLT PET/CT has been used to non-invasively monitor early response to cytotoxic chemotherapy. Studies in dogs with lymphoma showed that a significant decrease in the mean SUV for [18F]FLT corresponded with decreased proliferation confirmed by Ki-67 immunohistochemistry. In some cases, increased [18F]FLT uptake on PET/CT scans preceded clinical and cytological evidence of relapse, highlighting its potential for predicting disease recurrence.

Similarly, in xenograft models of colorectal cancer, [18F]FLT PET/CT was employed to predict the response to targeted therapies. nih.gov The technique successfully demonstrated a reduction in tumor proliferation following treatment, which correlated with molecular biomarkers of drug efficacy. nih.gov These preclinical applications underscore the value of [18F]FLT PET/CT for evaluating novel cancer therapeutics, enabling longitudinal studies in the same animal, which reduces biological variability and the number of animals required for research.

The combination of [18F]FLT PET with magnetic resonance imaging (MRI) represents another advanced multi-modal approach in preclinical research. PET/MRI merges the high sensitivity of PET for molecular processes with the excellent soft-tissue contrast and diverse functional capabilities of MRI.

Preclinical [18F]FLT PET/MRI studies have been used to investigate the spatial relationship between tumor proliferation and other physiological parameters provided by MRI, such as cellular density and tissue integrity, which can be measured using diffusion-weighted MRI (DW-MRI). In various subcutaneous tumor xenograft models, researchers have performed co-registered [18F]FLT PET and DW-MRI to conduct voxel-wise analyses. nih.gov The expectation was a negative correlation, where highly proliferative tissue ([18F]FLT uptake) would exhibit higher cell density and thus restricted water diffusion (lower apparent diffusion coefficient, ADC, from DW-MRI). nih.gov

The results from these multimodal studies have been complex, showing varied relationships between [18F]FLT uptake and ADC values, with Pearson correlation coefficients ranging from negative to positive. nih.gov In some lung tumor models, a more pronounced negative spatial relationship was observed as the tumor size increased. nih.gov These findings suggest that the link between proliferation and cellular density is not straightforward and may depend on tumor type and stage. The use of specialized multimodal animal beds with fiducial markers is critical in these experiments to ensure accurate spatial registration of the PET and MRI datasets. nih.gov

Future Trajectories in this compound-Based Molecular Probe Research

The landscape of molecular imaging is continually evolving, with a significant focus on developing more specific and effective probes for visualizing and quantifying biological processes at the molecular level. Within this domain, this compound and its analogs have carved out a crucial niche, particularly in the imaging of cellular proliferation. The future of this compound-based research is poised to follow two main trajectories: the rational design of novel analogs to interrogate specific biological questions and the robust translation of preclinical discoveries into tangible clinical applications.

Development of this compound Analogs for Specific Research Questions

The foundational success of 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) as a positron emission tomography (PET) tracer for imaging cell proliferation has spurred the development of new analogs. These next-generation probes aim to overcome the limitations of [¹⁸F]FLT and to provide more nuanced information about tumor biology. Research is focused on enhancing tumor-to-background ratios, improving metabolic stability, and targeting specific aspects of nucleoside metabolism.

One area of development involves modifications at the N3 position of the thymidine ring. For instance, N³-[¹⁸F]fluoroethyl thymidine (N³-[¹⁸F]-FET) and N³-[¹⁸F]fluoropropyl thymidine (N³-[¹⁸F]-FPrT) have been synthesized and evaluated in preclinical models. nih.govresearchgate.net These analogs have demonstrated favorable tumor uptake and tumor-to-muscle ratios in mice bearing tumors, suggesting their potential as alternative PET imaging agents for cellular proliferation. nih.govresearchgate.net

Another avenue of exploration is the development of analogs that are more readily incorporated into DNA, which could provide a more direct measure of DNA synthesis. 1-(2'-deoxy-2'-[¹⁸F]fluoro-β-D-arabinofuranosyl)thymine ([¹⁸F]FMAU) is one such analog that, unlike [¹⁸F]FLT, is incorporated into the DNA strand. nih.gov This property could potentially offer a more direct and quantitative assessment of the proliferation rate. Preclinical and initial clinical studies have shown the potential of [¹⁸F]FMAU for imaging DNA synthesis in various cancers, including brain, prostate, and lung tumors. nih.govnih.gov

Furthermore, researchers are exploring thymidine analogs labeled with different radioisotopes to leverage different imaging properties. For example, 4'-[methyl-¹¹C]thiothymidine (¹¹C-4DST) has been developed as a proliferation marker. medicalfuturist.comnih.gov Preclinical studies have indicated that ¹¹C-4DST has a higher tumor uptake than [¹⁸F]FLT and a strong correlation with DNA synthesis levels. nih.gov

The table below summarizes some of the key this compound analogs and the specific research questions they are designed to address.

| Analog | Key Feature | Research Question Addressed |

| N³-[¹⁸F]fluoroethyl thymidine (N³-[¹⁸F]-FET) | Modification at the N3 position | Can modifications to the thymidine ring improve tumor uptake and imaging characteristics compared to [¹⁸F]FLT? nih.govresearchgate.net |

| N³-[¹⁸F]fluoropropyl thymidine (N³-[¹⁸F]-FPrT) | Modification at the N3 position | Similar to N³-[¹⁸F]-FET, this analog explores how different alkyl chain lengths at the N3 position affect imaging properties. nih.govresearchgate.net |

| 1-(2'-deoxy-2'-[¹⁸F]fluoro-β-D-arabinofuranosyl)thymine ([¹⁸F]FMAU) | Incorporation into DNA | Can a probe that is directly incorporated into DNA provide a more accurate measure of DNA synthesis and cell proliferation than one that is trapped in the cell after phosphorylation? nih.govnih.gov |

| 4'-[methyl-¹¹C]thiothymidine (¹¹C-4DST) | Labeled with Carbon-11; thio-sugar modification | Can a different radiolabel and sugar modification lead to a proliferation tracer with higher tumor uptake and better correlation with DNA synthesis? medicalfuturist.comnih.gov |

Translational Research Bridging Pre-clinical Findings to Potential Future Applications

A critical aspect of advancing this compound-based molecular probes is the effective translation of promising preclinical findings into clinically viable tools. This "bench-to-bedside" approach is essential for realizing the full potential of these imaging agents in patient care. nih.gov The translational pathway for this compound analogs, particularly [¹⁸F]FLT, has provided a valuable roadmap for future developments.

Preclinical studies in animal models of various cancers have been instrumental in establishing the utility of [¹⁸F]FLT PET for monitoring treatment response. For instance, in murine models of orthotopic lung cancer, [¹⁸F]FLT PET was able to detect an anticancer response to docetaxel (B913) earlier than volumetric changes measured by CT imaging. nih.govnih.gov This finding has significant implications for future clinical applications, suggesting that [¹⁸F]FLT PET could be used to rapidly assess treatment efficacy and guide therapy decisions in patients.

Similarly, preclinical work has laid the groundwork for the clinical investigation of [¹⁸F]FLT in hematological malignancies. sciencedaily.com Studies in animal models demonstrated the potential of [¹⁸F]FLT to distinguish between tumor and inflammation, a significant advantage over the more commonly used tracer, [¹⁸F]FDG. sciencedaily.com This has led to clinical trials exploring the use of [¹⁸F]FLT PET/CT for assessing tumor grading and predicting treatment response in patients with lymphoma. sciencedaily.comnih.gov The ability of [¹⁸F]FLT to predict patient outcomes and identify those at risk for treatment failure in the preclinical setting is a key driver for its ongoing clinical evaluation. nih.gov

The future of translational research in this field will likely focus on several key areas. There is a growing emphasis on quantitative imaging, where robust and reproducible methods for analyzing PET data are developed to provide more objective and reliable biomarkers. nih.gov This will be crucial for integrating this compound-based imaging into clinical decision-making for personalized medicine. medicalfuturist.comnih.gov Furthermore, the combination of this compound PET with other imaging modalities, such as MRI and CT, holds promise for providing a more comprehensive understanding of tumor biology and response to therapy. sciencedaily.commdpi.com

The following table outlines key examples of translational research with this compound-based probes, highlighting the bridge from preclinical findings to potential future applications.

| Preclinical Finding | Disease Context | Potential Future Application |

| Early detection of treatment response with [¹⁸F]FLT PET in mouse models of lung cancer. nih.govnih.gov | Non-Small Cell Lung Cancer | Use of [¹⁸F]FLT PET as an early biomarker of therapeutic efficacy in clinical trials of new anticancer agents, potentially accelerating drug development. |

| [¹⁸F]FLT PET differentiates tumor from inflammation more effectively than [¹⁸F]FDG in animal models. sciencedaily.com | Lymphoma and other Hematological Malignancies | Improved staging and restaging of lymphoma, and more accurate assessment of residual disease after therapy, reducing false-positive findings. sciencedaily.comnih.gov |

| [¹⁸F]FLT uptake correlates with tumor grade in preclinical sarcoma models. | Sarcomas | Non-invasive grading of sarcomas to guide treatment strategies and predict prognosis. mdpi.com |

| [¹⁸F]FMAU demonstrates uptake and incorporation into DNA in preclinical tumor models. nih.gov | Various solid tumors (e.g., brain, prostate) | Development of a PET tracer that provides a more direct and quantitative measure of DNA synthesis for improved assessment of tumor proliferation. |

Q & A

Basic: What are the established protocols for synthesizing and characterizing Deoxyfluorothluorothymidine (dFT) in vitro?

Methodological Answer:

Synthesis typically involves fluorination of thymidine analogs using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Key steps include:

- Purification : Column chromatography with silica gel (eluent: gradient of ethyl acetate/hexane) .

- Characterization : Use H/F NMR to confirm fluorination at the 2'-deoxy position, and HRMS (High-Resolution Mass Spectrometry) for molecular weight validation .

- Purity Assessment : HPLC with UV detection (λ = 260 nm) and a C18 column; ≥95% purity is recommended for biological assays .

Basic: Which analytical methods are critical for confirming the structural integrity of dFT?

Methodological Answer:

- Spectroscopic Analysis : C NMR to verify sugar moiety conformation and FT-IR for functional group identification (e.g., C-F stretch at 1100–1200 cm) .

- X-ray Crystallography : For absolute configuration determination, though this requires high-purity crystals .

- Thermogravimetric Analysis (TGA) : To assess stability under physiological temperatures .

Advanced: How to design a study to evaluate dFT’s mechanism of action in DNA incorporation vs. thymidylate synthase inhibition?

Methodological Answer:

- Competitive Assays : Use H-labeled thymidine in cell lines (e.g., HeLa) to measure dFT’s incorporation into DNA via scintillation counting .

- Enzyme Kinetics : Compare dFT’s with 5-fluorouracil (5-FU) using thymidylate synthase (TS) inhibition assays. Include negative controls (wild-type TS) and positive controls (raltitrexed) .

- Hypothesis Testing : Apply the FINER criteria to ensure feasibility, novelty, and relevance (e.g., "Does dFT bypass TS inhibition resistance observed in 5-FU-treated cancers?") .

Advanced: How to resolve contradictions in reported cytotoxicity data for dFT across different cancer cell lines?

Methodological Answer:

- Confounding Variables : Control for cell line heterogeneity (e.g., p53 status, TS expression levels) using RNA-seq or Western blotting .

- Dose-Response Validation : Perform MTT assays across a wider concentration range (e.g., 0.1–100 μM) with triplicate technical replicates .

- Meta-Analysis : Compare datasets using ANOVA with post-hoc Tukey tests to identify outliers or methodological inconsistencies (e.g., serum-free vs. serum-containing media) .

Advanced: What comparative frameworks are recommended for studying dFT against other fluorinated thymidine analogs (e.g., FIAU, FLT)?

Methodological Answer:

- Pharmacodynamic Comparison : Use in vitro models (e.g., 3D spheroids) to assess uptake efficiency via LC-MS/MS .

- Metabolic Stability : Compare hepatic microsomal half-life (t) in human liver S9 fractions .

- Structural-Activity Relationship (SAR) : Employ molecular docking (e.g., AutoDock Vina) to analyze fluorine’s positional impact on TS binding affinity .

Methodological: How to ensure reproducibility in pharmacokinetic studies of dFT in murine models?

Methodological Answer:

- Standardized Protocols : Adopt OECD Guidelines 417 (toxicokinetics) for dosing (e.g., 10 mg/kg IV), plasma sampling intervals (0, 15, 30, 60, 120 min), and LC-MS/MS quantification .

- Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data storage, including metadata on animal strain, diet, and housing conditions .

Research Design: How to frame hypotheses for dFT’s radiosensitizing effects using the PICO framework?

Methodological Answer:

- Population (P) : Glioblastoma cell lines (e.g., U87-MG).

- Intervention (I) : dFT (1–10 μM) + 2 Gy radiation.

- Comparison (C) : Radiation alone or with 5-FU.

- Outcome (O) : Clonogenic survival assay results at 14 days .

- Statistical Plan : Power analysis (α = 0.05, β = 0.2) to determine sample size .

Advanced: What statistical methods are robust for analyzing in vivo efficacy data of dFT in xenograft models?

Methodological Answer:

- Longitudinal Analysis : Mixed-effects models to account for tumor growth variability .

- Survival Studies : Kaplan-Meier curves with log-rank tests; Cox proportional hazards regression for multivariate analysis .

- Dose Optimization : Emax model to correlate plasma exposure (AUC) with tumor volume reduction .

Advanced: How to optimize experimental parameters for studying dFT’s off-target effects on mitochondrial DNA?

Methodological Answer:

- qPCR Assays : Quantify mitochondrial DNA copy number using primers for MT-ND1 and normalize to nuclear DNA (e.g., β-globin) .

- ROS Measurement : Flow cytometry with DCFDA staining post-treatment (1–24 h) .

- Mitochondrial Isolation : Differential centrifugation followed by LC-MS to detect dFT incorporation .

Data Management: How to handle large-scale transcriptomic datasets from dFT-treated cells?

Methodological Answer:

- Pipeline Design : Use R/Bioconductor packages (e.g., DESeq2) for differential expression analysis; deposit raw FASTQ files in GEO/SRA .

- Confounder Adjustment : Include batch effects (e.g., sequencing run date) as covariates in linear models .

- Triangulation : Validate RNA-seq findings with RT-qPCR (≥3 housekeeping genes) and functional assays (e.g., siRNA knockdown of top hits) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.